
Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as CPP, is a chemical compound that has been widely studied for its potential applications in various fields, including medicinal chemistry and neuroscience. CPP belongs to the class of NMDA receptor antagonists, which are known for their ability to modulate the activity of glutamate receptors in the brain.
科学研究应用
Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been investigated as a potential drug candidate for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been used as a tool to study the role of NMDA receptors in synaptic plasticity and learning and memory. In pharmacology, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been used to investigate the mechanism of action of various drugs that target the NMDA receptor.
作用机制
Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts as a competitive antagonist of the NMDA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By binding to the receptor's ion channel, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone blocks the influx of calcium ions, which is necessary for the activation of downstream signaling pathways. This results in a decrease in synaptic transmission and a reduction in the excitability of neurons.
Biochemical and physiological effects:
The biochemical and physiological effects of Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone depend on the dose, duration, and route of administration. In general, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to induce a range of effects, including sedation, analgesia, and anticonvulsant activity. Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine. Additionally, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its well-established mechanism of action and pharmacology. This makes it a reliable tool for studying the role of NMDA receptors in various physiological and pathological processes. However, one of the limitations of using Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is its potential toxicity and side effects, which can vary depending on the dose and route of administration. Additionally, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's effects can be influenced by various factors, such as age, sex, and genetic background, which can complicate the interpretation of results.
未来方向
There are several future directions for the research on Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One of the areas of interest is the development of more selective and potent NMDA receptor antagonists that can overcome the limitations of Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. Another area of interest is the investigation of the role of NMDA receptors in various neurological disorders, such as depression, anxiety, and addiction. Additionally, the development of new methods for the delivery of Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone and other NMDA receptor antagonists could lead to the development of novel therapeutic strategies for the treatment of these disorders.
合成方法
The synthesis of Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone involves a multi-step process that starts with the reaction of 2-pyridin-4-ylpyrrolidine with cyclopentanone to form the corresponding pyrrolidinyl ketone intermediate. This intermediate is then reduced using sodium borohydride to yield the desired product, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. The synthesis of Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
属性
IUPAC Name |
cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(13-4-1-2-5-13)17-11-3-6-14(17)12-7-9-16-10-8-12/h7-10,13-14H,1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOCVYOSNXDENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)
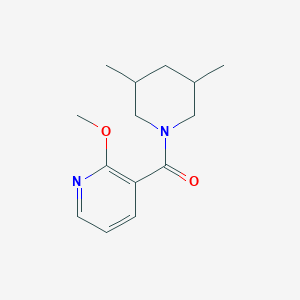

![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)
![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)

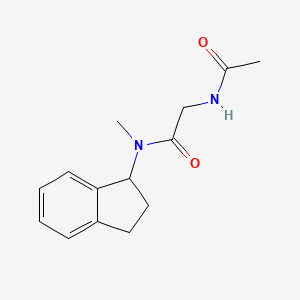
![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)
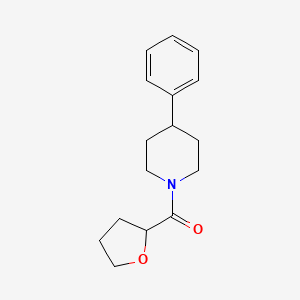

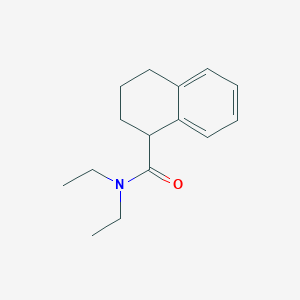
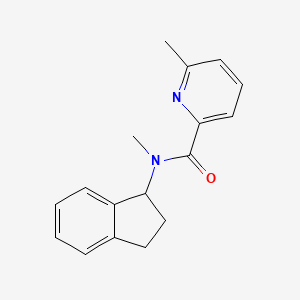
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)
